molecular formula C5H4BrN3O B3028697 3-Bromopyrazine-2-carboxamide CAS No. 27825-22-5

3-Bromopyrazine-2-carboxamide

Cat. No.: B3028697
CAS No.: 27825-22-5
M. Wt: 202.01
InChI Key: LPDAVYRYSWZHHX-UHFFFAOYSA-N
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Description

3-Bromopyrazine-2-carboxamide is an organic compound with the molecular formula C5H4BrN3O It consists of a pyrazine ring substituted with a bromine atom at the 3-position and a carboxamide group at the 2-position

Biochemical Analysis

Biochemical Properties

3-Bromopyrazine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool for studying enzyme functions and metabolic pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, enzyme activity, and cellular signaling pathways. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression. Additionally, the compound’s stability can affect its efficacy and potency over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have therapeutic effects, while higher doses may lead to toxic or adverse effects . For example, at low doses, this compound may inhibit specific enzymes and modulate metabolic pathways, leading to beneficial outcomes. At high doses, the compound can cause toxicity and adverse effects, such as liver damage and oxidative stress.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of pyrazine derivatives . The compound can affect metabolic flux and alter the levels of metabolites within the cell. For instance, it has been shown to inhibit enzymes involved in the catabolism of pyrazine, leading to the accumulation of pyrazine derivatives and changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm and nucleus. The distribution of this compound within tissues can also affect its efficacy and potency.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of the compound can also influence its interactions with biomolecules and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopyrazine-2-carboxamide typically involves the bromination of pyrazine-2-carboxamide. One common method is as follows:

    Starting Material: Pyrazine-2-carboxamide.

    Brominating Agent: Bromine or N-bromosuccinimide (NBS).

    Solvent: Acetic acid or a mixture of acetic acid and water.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures.

The general reaction can be represented as:

Pyrazine-2-carboxamide+Br2This compound\text{Pyrazine-2-carboxamide} + \text{Br}_2 \rightarrow \text{this compound} Pyrazine-2-carboxamide+Br2​→this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated flow chemistry systems allows for precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromopyrazine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form pyrazine-2-carboxylic acid derivatives.

    Reduction Reactions: The carboxamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

  • Substitution Reactions

      Reagents: Amines, thiols.

      Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

  • Oxidation Reactions

      Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Conducted in aqueous or organic solvents under controlled temperatures.

  • Reduction Reactions

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazine-2-carboxamides.

    Oxidation Reactions: Formation of pyrazine-2-carboxylic acid derivatives.

    Reduction Reactions: Formation of pyrazine-2-carboxylamines.

Scientific Research Applications

3-Bromopyrazine-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carboxamide: Lacks the bromine substitution, making it less reactive in certain chemical reactions.

    3-Chloropyrazine-2-carboxamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    3-Iodopyrazine-2-carboxamide:

Uniqueness

3-Bromopyrazine-2-carboxamide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its chloro and iodo counterparts. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

3-bromopyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDAVYRYSWZHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307160
Record name 3-Bromo-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27825-22-5
Record name 3-Bromo-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27825-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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